N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxalamide core, an oxazinan ring, and a phenylsulfonyl group, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazinan ring, the introduction of the phenylsulfonyl group, and the final coupling with the oxalamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the phenylsulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of different reduced derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: Its chemical properties may make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and oxazinan ring may play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide
Uniqueness
Compared to similar compounds, N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12(2)18-16(21)15(20)17-11-14-19(9-6-10-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHEHFMAIDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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